![molecular formula C8H12N2O2S B1297937 Methyl 2-amino-5-isopropylthiazole-4-carboxylate CAS No. 81569-25-7](/img/structure/B1297937.png)
Methyl 2-amino-5-isopropylthiazole-4-carboxylate
Overview
Description
The compound of interest, Methyl 2-amino-5-isopropylthiazole-4-carboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The provided papers do not directly discuss this compound, but they do provide insights into the synthesis, structure, and properties of related thiazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the functionalization of the thiazole ring. For instance, Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with antitumor and antifilarial properties, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . This suggests that similar synthetic routes could be employed for the synthesis of this compound, starting from a 2-amino-thiazole precursor and introducing the isopropyl group at the appropriate position on the ring.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be studied using various spectroscopic and theoretical methods. For example, a detailed structural, electronic, and spectroscopic study of 4-methylthiadiazole-5-carboxylic acid was performed using density functional theory (DFT) . Such studies provide insights into the stability, electronic structure, and vibrational properties of the molecule. The molecular structure of this compound could similarly be analyzed using DFT to predict its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, which are essential for their biological activity. The reactivity of the amino group in thiazole derivatives, such as the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate, can be exploited for the synthesis of heavy-atom derivatives of proteins . This indicates that the amino group in this compound could also participate in similar reactions, potentially leading to the formation of bioconjugates or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide provided insights into the compound's immunological activity and its structural properties . By analogy, the physical and chemical properties of this compound could be studied to understand its solubility, stability, and potential as a drug candidate.
Scientific Research Applications
Synthesis Applications
- Methyl 2-amino-5-isopropylthiazole-4-carboxylate has been used in the synthesis of various compounds. For instance, a study described the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, highlighting the chemical's reactivity and versatility in creating pyrrole-containing products (Galenko et al., 2019).
Antitumor and Antifilarial Potential
- Research exploring methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates revealed their potential as antitumor and antifilarial agents. These compounds, derived from similar chemical structures, showed significant activity against leukemia L1210 cells and certain filarial worms (Kumar et al., 1993).
Key Intermediate in Drug Synthesis
- A study detailed the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in the production of the anti-HCV drug simeprevir. This underscores its importance in the synthesis of complex pharmaceutical compounds (An Chenhon, 2015).
Antimicrobial Properties
- Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been studied for their antimicrobial activities against various bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Desai et al., 2019).
Corrosion Inhibition
- In industrial applications, derivatives like ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate have shown efficacy as corrosion inhibitors for metals in acidic environments, illustrating a practical application outside the pharmaceutical domain (Raviprabha & Bhat, 2019).
properties
IUPAC Name |
methyl 2-amino-5-propan-2-yl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDFNBFDCUMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(S1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353264 | |
Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819001 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
81569-25-7 | |
Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(1-methylethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81569-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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